molecular formula C13H14ClNO B8371036 4-(7-Chloroquinolin-4-yl)butan-1-ol

4-(7-Chloroquinolin-4-yl)butan-1-ol

Cat. No. B8371036
M. Wt: 235.71 g/mol
InChI Key: UFSQCFKIAODMEN-UHFFFAOYSA-N
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Patent
US06156767

Procedure details

4-(7-chloroquinolin-4-yl)butyn-1-ol (1 g) was dissolved in ethanol (25 mL) in a Parr hydrogenation bottle and platinum (IV) oxide [Adams' Catalyst] (100 mg) was added. The Parr bottle was placed on a Parr hydrogenation apparatus and the solution hydrogenated at 50 psi for 2 hours after which time the starting material had been judged to be consumed by TLC. The spent catalyst was removed by filtration through a Celite pad and the pad carefully washed with more ethanol. The combined filtrates were evaporated in vacuo and the residue purified by flash chromatography on silica gel (ethyl acetate; then ethyl acetate:methanol, 95:5) to give the title compound (500 mg).
Name
4-(7-chloroquinolin-4-yl)butyn-1-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:12][CH2:13][C:14]#[C:15][OH:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1>C(O)C.[Pt](=O)=O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:12][CH2:13][CH2:14][CH2:15][OH:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-(7-chloroquinolin-4-yl)butyn-1-ol
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)CCC#CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to be consumed by TLC
CUSTOM
Type
CUSTOM
Details
The spent catalyst was removed by filtration through a Celite pad
WASH
Type
WASH
Details
the pad carefully washed with more ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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